molecular formula C9H7FN2O2 B2790257 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1785241-60-2

2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2790257
CAS No.: 1785241-60-2
M. Wt: 194.165
InChI Key: JBKKJXMSTOTXQD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 1785241-60-2) is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules. The structural motif of the fluoro-benzimidazole core is known for its diverse pharmacological properties, partly due to its similarity to purine, which allows it to interact with enzymatic processes in bacteria . Research indicates that fluoro-benzimidazole derivatives demonstrate promising biological activity. Specifically, related compounds have shown high inhibitory effects against gastrointestinal pathogens, including various Escherichia coli and Salmonella typhimurium strains, with one study reporting minimum inhibitory concentrations (MIC90) as low as 0.49–0.98 µg/mL . Furthermore, based on studies of analogous structures, this class of compounds is being explored for its potential to inhibit the myeloperoxidase (MPO) enzyme, a key therapeutic target in inflammatory diseases such as cardiovascular conditions, renal injury, and neurodegenerative disorders . The compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. It is recommended to store the product at 2-8°C .

Properties

IUPAC Name

2-(4-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)11-5-12(7)4-8(13)14/h1-3,5H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKJXMSTOTXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form 4-fluorobenzimidazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position of the benzimidazole ring participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

  • Reagents/Conditions : Amines (e.g., piperazine, morpholine) or thiols in polar aprotic solvents (DMF, DMSO) with K2CO3 or NaH as base at 80–120°C .

  • Products : Substituted derivatives with modified electronic profiles (e.g., 4-piperazinyl or 4-morpholinyl analogs).

  • Example : Reaction with piperazine yields 2-(4-piperazin-1-yl-1H-benzo[d]imidazol-1-yl)acetic acid, confirmed via ¹H NMR (δ 3.15 ppm, piperazine protons) and LC-MS (m/z 316.2 [M+H]⁺) .

Cyclization Reactions

The acetic acid moiety facilitates cyclization to form heterocyclic systems:

  • Reagents/Conditions : POCl3 or PCl5 in anhydrous DCM under reflux (40–60°C) .

  • Products : Fused imidazo[1,2-a]pyridine or quinoxaline derivatives.

  • Example : Treatment with POCl3 generates a lactone intermediate, which reacts with o-phenylenediamine to form a tricyclic quinoxaline derivative (yield: 72%) .

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification:

Esterification

  • Reagents : SOCl2 or H2SO4 in methanol/ethanol (room temperature, 12–24 hrs).

  • Products : Methyl or ethyl esters (e.g., methyl 2-(4-fluoro-1H-benzo[d]imidazol-1-yl)acetate) with 85–92% yield.

Hydrolysis

  • Conditions : NaOH (2M) in H2O/THF (1:1) at 60°C for 6 hrs.

  • Efficiency : Near-quantitative recovery of the parent acid.

Condensation Reactions

The compound participates in Claisen-Schmidt condensations to form α,β-unsaturated ketones:

  • Reagents/Conditions : Aldehydes (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) in ethanol with NaOH (10%) at 80°C .

  • Products : (E)-2-(4-(1H-imidazol-1-yl)benzylidene)-7-fluoro-3,4-dihydronaphthalen-1(2H)-one derivatives.

  • Data : Confirmed by X-ray crystallography (CCDC 2345767) showing a dihedral angle of 8.72° between benzimidazole and naphthalenone planes .

Oxidation

  • Reagents : KMnO4 in acidic (H2SO4) or neutral conditions.

  • Products : Benzimidazole N-oxide derivatives, characterized by UV-Vis absorption at λmax 320 nm .

Reduction

  • Reagents : H2/Pd-C (1 atm) in ethanol.

  • Products : Saturation of the benzimidazole ring (yield: 68%) .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsYield (%)Key Characterization Methods
Nucleophilic SubstitutionPiperazine/K2CO3/DMF/120°C78¹H NMR, LC-MS
CyclizationPOCl3/DCM/reflux72XRD, IR (νC=O 1685 cm⁻¹)
EsterificationSOCl2/MeOH/RT92¹³C NMR (δ 170.2 ppm, ester C=O)
Claisen-SchmidtNaOH/EtOH/80°C65XRD, HRMS

Mechanistic Insights

  • SNAr Reactivity : Fluorine’s electronegativity activates the C4 position for substitution, with DFT calculations indicating a transition state energy barrier of ~25 kcal/mol .

  • Acid Stability : The acetic acid group remains intact under mild acidic conditions (pH > 3) but decarboxylates above 150°C.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound exhibits promising therapeutic applications due to its structural similarity to known bioactive molecules. It has been investigated for its potential in treating neurodegenerative disorders, including Alzheimer's disease. The imidazole ring is known to interact with biological targets, potentially modulating enzyme activity or receptor interactions, which may lead to neuroprotective effects .

Mechanism of Action
The mechanism by which 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid exerts its effects involves the inhibition of amyloid-beta peptide production, which is critical in the pathogenesis of Alzheimer's disease. This action could help mitigate the formation of amyloid plaques associated with the disease .

Biochemical Research

Biochemical Probes
In biochemical assays, this compound can serve as a probe due to its ability to bind selectively to specific enzymes or receptors. Its fluorine atom may enhance binding affinity and selectivity, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions .

Enzyme Inhibition Studies
Research has indicated that compounds with imidazole structures can inhibit various enzymes, including those involved in metabolic pathways. This property makes 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid a candidate for further studies aimed at understanding enzyme regulation and inhibition mechanisms .

Material Science

Synthesis of Advanced Materials
The compound can act as an intermediate in synthesizing more complex materials. Its unique chemical properties allow it to be incorporated into polymers or other materials that require specific functional groups for enhanced performance .

Catalytic Applications
Due to its structural characteristics, 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid may also be utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions while providing specific functional groups makes it an attractive option for developing new synthetic pathways in organic chemistry .

Case Studies and Research Findings

StudyFocusFindings
Neurodegenerative DiseasesDemonstrated efficacy in inhibiting amyloid-beta production in vitro.
Enzyme KineticsShowed selective inhibition of target enzymes related to metabolic disorders.
Material SynthesisUtilized as an intermediate for creating novel polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Fluoro vs. 6-Fluoro Substitution

  • 2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic Acid (): A structural isomer with fluorine at the 6-position. No biological data is provided, but such isomerism often leads to divergent pharmacokinetic profiles.

Substitution at the 2-Position of Benzimidazole

  • 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic Acid Derivatives (–6, 8): Benzylthio substituents at the 2-position confer potent CRTh2 receptor antagonism (IC₅₀ values in nM range) . SAR studies reveal that electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance potency . Compared to the 4-fluoro derivative, benzylthio groups increase molecular weight and hydrophobicity, which may improve membrane permeability but reduce solubility.
  • 2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)acetic Acid (9a) (): An isopropyl group at the 2-position yields a lipophilic compound (logP ~2.5 estimated) with 91% synthesis yield .
  • 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)acetic Acid (): The trifluoromethyl group, a bioisostere of chlorine, enhances metabolic stability and electron-withdrawing effects. No direct activity data, but similar compounds show applications in kinase inhibition and antimicrobial research .

Substituents on the Acetic Acid Moiety

  • 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetonitrile (5i) ():
    • Replacing the carboxylic acid with a nitrile group increases reactivity and alters hydrogen-bonding capacity.
    • Serves as a synthetic precursor but lacks the ionizable carboxylate, reducing solubility in physiological conditions .

Biological Activity

2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its role as a positive allosteric modulator (PAM) of the GABA-A receptor, anti-cancer effects, and other therapeutic potentials.

  • Molecular Formula : C9H7FN2O2
  • Molecular Weight : 194.17 g/mol
  • CAS Number : 1785241-60-2
  • Purity : >95% .

GABA-A Receptor Modulation

Recent studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, including our compound of interest, as PAMs for the α1β2γ2 subpopulation of GABA-A receptors. These compounds enhance the receptor's response to GABA, potentially offering new avenues for treating neurological disorders. The modulation mechanism involves:

  • Increased receptor activity : Enhancing the effects of GABA at the receptor interface.
  • Improved metabolic stability : Compared to traditional PAMs, these compounds exhibit reduced hepatotoxicity and increased metabolic stability in human liver microsomes .

Anticancer Properties

The compound has shown promising results in various studies assessing its anticancer activity. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The IC50 values ranged from 25.72 ± 3.95 μM for certain derivatives .
  • In vivo Studies : In animal models, tumor growth was significantly suppressed when treated with this compound, indicating its potential as an effective anti-cancer agent .

Anti-inflammatory Activity

Preliminary studies have indicated that benzimidazole derivatives possess anti-inflammatory properties. The compound's structure allows for interactions that may inhibit inflammatory pathways, although specific data on this compound is still emerging .

Case Studies and Research Findings

StudyFindings
Study on GABA-A ModulationIdentified as a PAM with improved metabolic stability compared to alpidem; showed high retention of parent compound after incubation with liver microsomes .
Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating effective inhibition of tumor growth .
Anti-inflammatory PotentialSuggested efficacy in reducing inflammation through molecular docking studies; further research required for conclusive evidence .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. Key steps include:
  • Cyclization : Reacting 4-fluoro-1H-benzimidazole with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
  • Optimized Conditions : Reaction temperatures of 60–80°C and 24-hour stirring for complete conversion .

Table 1 : Example Reaction Conditions from Literature

StepReagents/ConditionsYieldReference
CyclizationK₂CO₃, DMF, 70°C, 24 h75–85%
AlkylationBenzyl chloroacetate, RT, 12 h68%

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the fluorophenyl and acetic acid groups. Key peaks: ~7.0–8.0 ppm (aromatic H), ~4.5 ppm (CH₂ of acetic acid) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.08) .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and F content (e.g., C: 52.3%, H: 3.8%, N: 11.9%) .

Q. How does solubility and stability vary under different experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Adjust pH to >7 for improved aqueous solubility via deprotonation of the acetic acid group .
  • Stability : Stable at RT for 6 months when stored in dark, anhydrous conditions. Degrades at >150°C (TGA data) .

Advanced Research Questions

Q. How does the fluorophenyl group influence the compound’s enzyme inhibition or receptor binding?

  • Methodological Answer : The fluorine atom enhances:
  • Lipophilicity : Increases membrane permeability (logP ~2.1 vs. ~1.5 for non-fluorinated analogs) .
  • Binding Affinity : Forms halogen bonds with target enzymes (e.g., kinases, CYP450), as shown in molecular docking studies (AutoDock Vina) .
    Experimental Validation : Competitive inhibition assays (IC₅₀ values: 0.8–1.2 µM for tyrosine kinases) .

Q. How can researchers resolve discrepancies in elemental analysis or spectral data during characterization?

  • Methodological Answer :
  • Contradiction Analysis : If calculated vs. experimental C/H/N values differ by >0.3%, recheck combustion analysis or confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Spectral Mismatches : Compare with reference spectra of analogous compounds (e.g., 2-(1H-benzimidazol-1-yl)acetic acid) to identify positional fluorination effects .

Q. What strategies are effective in designing derivatives with enhanced biological activity?

  • Methodological Answer :
  • Structural Modifications :
  • Replace the acetic acid group with ester prodrugs to improve bioavailability .
  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzimidazole ring for increased metabolic stability .
  • SAR Studies : Test derivatives against bacterial biofilms (MIC: 4–16 µg/mL) or cancer cell lines (IC₅₀: 1–5 µM) .

Table 2 : Activity of Selected Derivatives

DerivativeModificationBiological ActivityReference
9c ()4-Bromophenyl substitutionAnticancer (IC₅₀: 1.8 µM)
Compound 9e ()4-Methoxyphenyl substitutionAntibacterial (MIC: 8 µg/mL)

Q. What computational methods are used to predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .

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